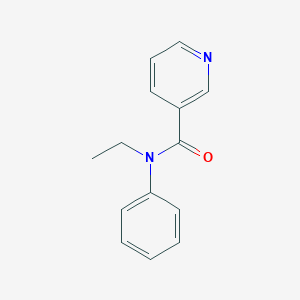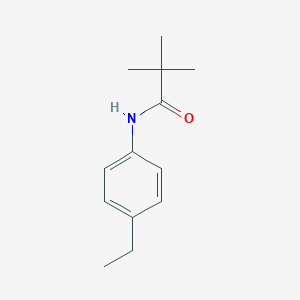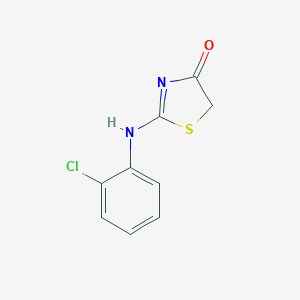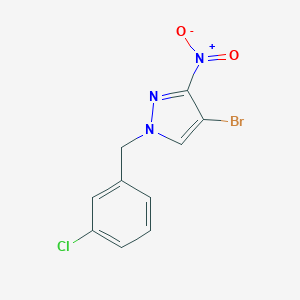![molecular formula C28H25N3O5 B250643 Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate, also known as MBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPB is a benzofuran-based molecule that belongs to the class of piperazine derivatives. This compound has been studied for its various biochemical and physiological effects, including its mechanism of action, advantages, and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. This compound has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has several advantages for lab experiments, including its high purity and stability, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate research, including its potential use in the treatment of cancer and neurological disorders. This compound has also been studied for its potential use as a diagnostic tool in Alzheimer's disease. Further studies are needed to elucidate the full potential of this compound in various diseases and to optimize its therapeutic efficacy.
Synthesis Methods
The synthesis of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the reaction of 3-aminobenzoic acid with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then reacted with benzoyl chloride and piperazine to form this compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C28H25N3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-benzoylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C28H25N3O5/c1-35-28(34)21-11-12-23(30-13-15-31(16-14-30)27(33)19-7-3-2-4-8-19)22(17-21)29-26(32)25-18-20-9-5-6-10-24(20)36-25/h2-12,17-18H,13-16H2,1H3,(H,29,32) |
InChI Key |
CBBWIWLIGVDOGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)



![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)



